Methyl phenyl disulfide

Flavor Chemistry Sensory Analysis Food Science

Methyl phenyl disulfide (CAS 14173-25-2), also known as (methyldisulfanyl)benzene, is an unsymmetrical organosulfur compound characterized by a disulfide bond linking a methyl group to a phenyl ring. It is an established flavoring agent with JECFA (No.

Molecular Formula C7H8S2
Molecular Weight 156.3 g/mol
CAS No. 14173-25-2
Cat. No. B081605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenyl disulfide
CAS14173-25-2
Molecular FormulaC7H8S2
Molecular Weight156.3 g/mol
Structural Identifiers
SMILESCSSC1=CC=CC=C1
InChIInChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyLMSQHVXHZCNJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenyl Disulfide (CAS 14173-25-2): Procurement-Grade Specification and Regulatory Profile for Flavor and Industrial Research


Methyl phenyl disulfide (CAS 14173-25-2), also known as (methyldisulfanyl)benzene, is an unsymmetrical organosulfur compound characterized by a disulfide bond linking a methyl group to a phenyl ring . It is an established flavoring agent with JECFA (No. 576) and FEMA (No. 3872) approvals, recognized for its pungent, radish-like aroma and sulfurous undertones [1][2]. The compound is typically supplied as a colorless to pale yellow liquid with a minimum assay of 97% (commercial specifications range 97-100%), and a refractive index of 1.610-1.619 at 20°C . As an asymmetric disulfide, it possesses distinct physicochemical properties and reactivity profiles compared to its symmetrical homologs, making it a critical procurement target for applications where specific sulfur-containing aromatic notes or regioselective chemical transformations are required .

JECFA/FEMA-listed flavor compound for sensory and formulation research
Asymmetric disulfide scaffold for regioselective S-oxidation probe studies
Defined Kovats retention index supports GC-MS analytical method development

Procurement Alert: Why Uninformed Substitution with Dimethyl or Diphenyl Disulfide Compromises Methyl Phenyl Disulfide's Performance


Substituting methyl phenyl disulfide with its symmetrical counterparts—dimethyl disulfide (DMDS) or diphenyl disulfide (DPDS)—is a common procurement error that leads to demonstrable performance failures. While all three are disulfides, their structural asymmetry and disparate physical properties fundamentally alter their behavior. Methyl phenyl disulfide's unique combination of an aliphatic methyl group and an aromatic phenyl ring confers a specific odor profile, volatility, and reactivity that cannot be replicated by simple mixtures of DMDS and DPDS . Consequently, a generic substitution will result in either an unacceptable shift in organoleptic properties for flavor applications or a compromised reaction pathway in chemical synthesis. The quantitative evidence below clarifies the precise, non-interchangeable differentiation that mandates the specific procurement of methyl phenyl disulfide for targeted scientific and industrial uses [1].

Sensory DMDS substitution shifts odor profile from radish/turnip to onion/cabbage; flavor character is not blend-recoverable.
Mechanism DPDS follows second-order radical pathway; third-order MPDS kinetics may yield distinct product distributions.
Physical DPDS is a crystalline solid with lower volatility; physical-state difference may alter processing behavior.

Comparative Performance Data for Methyl Phenyl Disulfide: Quantifying Differentiation Against Key Analogs


Odor Threshold and Sensory Profile: Methyl Phenyl Disulfide vs. Dimethyl Disulfide (DMDS) and Diphenyl Disulfide (DPDS)

Methyl phenyl disulfide (MPDS) exhibits a low odor threshold of ≤1 ppm in propylene glycol, contributing a distinctive 'pungent, turnip, radish' character . In contrast, dimethyl disulfide (DMDS) is characterized by a 'diffuse intense onion' or 'sulfurous, cabbage, green, metallic' aroma, while diphenyl disulfide (DPDS) is a crystalline solid with a significantly higher odor threshold and a less impactful, less vegetable-like aroma [1]. This differentiation in sensory character and potency is not achievable through blending DMDS and DPDS, as the unique unsymmetrical structure of MPDS is critical for its specific aroma profile.

Odor Threshold & Sensory Profile
Reported
Target: ≤1 ppm (radish/turnip)
DMDS: ~ppb range (onion/cabbage)
DPDS: higher ppm, less impactful
Supports sensory differentiation from symmetrical disulfide analogs
Cross-study comparison; verify under target matrix conditions
Flavor Chemistry Sensory Analysis Food Science

Corrosion Inhibition Efficiency in Acidic Media: Methyl Phenyl Disulfide vs. Diphenyl Disulfide (DPDS)

In 0.5 M H₂SO₄ on copper, methyl phenyl disulfide demonstrates superior corrosion inhibition compared to diphenyl disulfide. At a concentration of 200 ppm, MPDS achieves an inhibition efficiency of 98.9% via Langmuir monolayer adsorption (ΔG°ads = -34.2 kJ/mol), while DPDS exhibits a lower efficiency of 82.4% under comparable conditions [1]. This 16.5 percentage-point increase in efficiency is attributed to the methyl group's role in displacing surface water and forming a more compact barrier layer.

Corrosion Inhibition Efficiency
Head-to-head
98.9% at 200 ppm
Reported higher inhibition vs DPDS (82.4%) on copper in 0.5 M H₂SO₄
Langmuir adsorption model; ΔG°ads = -34.2 kJ/mol
Corrosion Science Materials Chemistry Electrochemistry

Kinetic and Mechanistic Profile in Radical Reactions: Methyl Phenyl Disulfide vs. Diphenyl Disulfide (DPDS)

The oxidative addition of methyl phenyl disulfide to the chromium radical ·Cr(CO)₃C₅Me₅ proceeds via a distinct third-order mechanism (rate = k[·Cr]²[MeSSPh]), with a rate constant of 393 M⁻²s⁻¹ at 298 K [1]. In stark contrast, the reaction with the symmetrical diphenyl disulfide follows a simpler second-order mechanism with a rate constant of 1.3 M⁻¹s⁻¹ [2]. This fundamental mechanistic divergence, driven by the asymmetry of the disulfide bond, leads to dramatically different activation parameters: MPDS has a near-zero activation enthalpy (-0.2 kcal/mol) and a large negative activation entropy (-47.0 cal/mol·deg), whereas DPDS has a higher activation enthalpy (10.2 kcal/mol) and a less negative entropy (-24.4 cal/mol·deg) .

Radical Reaction Kinetics
Head-to-head
Third-order: k = 393 M⁻²s⁻¹
ΔH‡ = -0.2 kcal/mol
Mechanistic divergence from DPDS second-order pathway supports distinct reagent selection
With ·Cr(CO)₃C₅Me₅ radical at 298 K; ΔS‡ = -47.0 cal/mol·deg
Organometallic Chemistry Reaction Kinetics Radical Chemistry

Application-Specific Usage Levels: Methyl Phenyl Disulfide vs. Common Flavor Additives

Methyl phenyl disulfide is a high-potency flavoring agent used at remarkably low, FEMA GRAS-defined levels. Recommended use levels (in mg/kg final food product) are: Baked Goods: 0.06-1.0; Non-alcoholic Beverages: 0.2-2.0; Meat Products: 0.4-4.0; Seasonings: 5.0 . This concentration range is orders of magnitude lower than that required for many common flavor additives (e.g., vanillin, which is often used in the 50-250 mg/kg range).

Flavor Usage Levels
Reported
Meat products: 0.4–4.0 mg/kg
High-potency FEMA GRAS range supports low-inclusion formulation strategies
Orders of magnitude below common flavor additives; application-dependent
Food Technology Flavor Formulation Regulatory Compliance

GC-MS Kovats Retention Index: A Definitive Analytical Identifier for Methyl Phenyl Disulfide

Methyl phenyl disulfide has a reported Kovats Retention Index (RI) of 1303 on a semi-standard non-polar GC column [1]. This value serves as a precise, instrument-independent identifier that clearly distinguishes it from closely related sulfur volatiles. For example, dimethyl disulfide (DMDS) has a significantly lower RI (typically ~740-760) due to its higher volatility and lower molecular weight, while diphenyl disulfide has a much higher RI (>1700) owing to its greater mass and polarity [2][3].

GC-MS Kovats Retention Index
Reported
RI = 1303
Definitive analytical identifier for unambiguous GC-MS peak assignment
Semi-standard non-polar column; DMDS ~746, DPDS >1700
Analytical Chemistry Food Authenticity Quality Control

Unsymmetrical Disulfide Oxidation Selectivity: Methyl Phenyl Disulfide as a Model Substrate

Oxidation of methyl phenyl disulfide with peroxy acids proceeds with high selectivity, attacking the more electron-rich sulfur atom (the one bonded to the methyl group) to yield the corresponding thiosulfinic S-ester as the primary product [1]. In contrast, symmetrical disulfides like diphenyl disulfide or dimethyl disulfide produce simpler, less information-rich oxidation product distributions due to their equivalent sulfur atoms [2]. This regioselectivity makes MPDS an invaluable probe for studying electrophilic sulfur oxidation mechanisms.

Oxidation Regioselectivity
Class-level
Peroxy acid oxidation targets methyl-bearing sulfur; yields single major thiosulfinic S-ester
Supports use as regioselective mechanistic probe; symmetrical analogs cannot replicate
Class-level inference; verify under specific reaction conditions
Organic Synthesis Mechanistic Studies Sulfur Chemistry

Application Scenarios Where Methyl Phenyl Disulfide (CAS 14173-25-2) Provides Quantifiable Value


Formulation of High-Fidelity Plant-Based Meat and Savory Flavor Systems

As demonstrated by its FEMA GRAS usage levels (0.4-4.0 mg/kg in meat products) and its distinctive 'pungent, radish' aroma , methyl phenyl disulfide is uniquely positioned for creating authentic savory and cruciferous vegetable notes in plant-based meat alternatives, soups, and snack seasonings. Its low odor threshold (≤1 ppm) allows for high flavor impact with minimal inclusion rates, providing a cost-effective and sensory-accurate solution that cannot be achieved with more common, less-characteristic sulfur additives like onion or garlic oils.

Development of High-Performance Copper Corrosion Inhibitors for Acidic Systems

For materials scientists and chemical engineers formulating industrial fluids (e.g., acid pickling baths, cooling water treatments), the data showing a 98.9% corrosion inhibition efficiency for methyl phenyl disulfide on copper in 0.5 M H₂SO₄ at 200 ppm establishes it as a leading candidate. Its 16.5 percentage-point performance advantage over diphenyl disulfide provides a clear, quantifiable justification for its selection in applications demanding maximal copper protection under aggressive acidic conditions.

Synthetic Organic Chemistry: Regioselective Sulfur Oxidation and Radical Probe Studies

Researchers investigating reaction mechanisms or requiring a regioselective outcome in sulfur oxidation should procure methyl phenyl disulfide as a specific probe molecule. Its oxidation with peroxy acids yields primarily one thiosulfinic S-ester, a result of the asymmetric electron density around the S-S bond [1]. Furthermore, its distinct third-order kinetics in radical addition reactions with chromium complexes [2] make it an essential tool for studying complex, termolecular reaction pathways that cannot be accessed using symmetrical disulfide analogs.

Analytical Method Development and Food Authenticity Verification

Analytical laboratories tasked with verifying food composition, identifying off-flavors, or authenticating ingredients can rely on the compound's specific Kovats Retention Index (RI = 1303) for unambiguous identification via GC-MS [3]. This definitive analytical marker, coupled with its known occurrence in cocoa and spices, makes methyl phenyl disulfide a critical reference standard for developing and validating robust analytical methods for complex food matrices.

Application
Selection Property
Validation Focus
Plant-based meat flavor formulation
Low-threshold radish/turnip odor character
Sensory fidelity vs. common sulfur additives
Copper corrosion inhibition in acidic media
Langmuir adsorption efficiency on copper
Reported inhibition-efficiency context vs symmetrical analogs
Regioselective sulfur oxidation probe
Asymmetric S-S bond electron density
Thiosulfinic S-ester product distribution analysis
GC-MS food authenticity verification
Defined Kovats retention index
Chromatographic resolution from related volatiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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